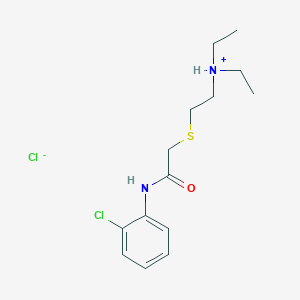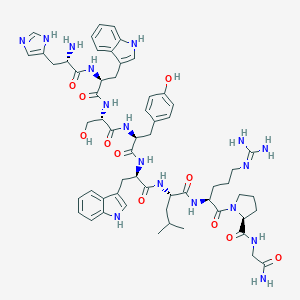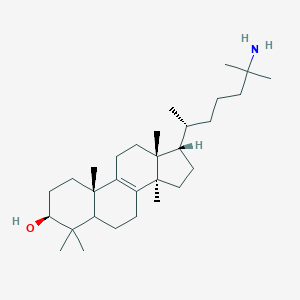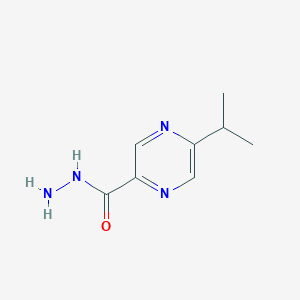
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride, also known as Cetamolol hydrochloride, is a beta-blocker that is used in scientific research for its ability to block the effects of adrenaline and noradrenaline on beta receptors in the heart and blood vessels. This compound has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride works by blocking the effects of adrenaline and noradrenaline on beta receptors in the heart and blood vessels. This results in a decrease in heart rate, blood pressure, and the workload of the heart. 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride also has some antiarrhythmic effects, which may be beneficial in the treatment of certain arrhythmias.
Effets Biochimiques Et Physiologiques
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride has a number of biochemical and physiological effects, including a decrease in heart rate, blood pressure, and the workload of the heart. This compound also has some antiarrhythmic effects, which may be beneficial in the treatment of certain arrhythmias. 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride has been shown to reduce the risk of myocardial infarction and stroke in patients with hypertension and other cardiovascular disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride has a number of advantages for lab experiments, including its ability to selectively block beta receptors in the heart and blood vessels. This compound is also relatively easy to synthesize and has been extensively studied, which makes it a useful tool for investigating the role of beta receptors in cardiovascular physiology. However, there are also some limitations to using 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride in lab experiments, including its potential for off-target effects and the fact that it may not accurately reflect the effects of beta-blockers in humans.
Orientations Futures
There are a number of future directions for research on 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride, including investigating its effects on different types of beta receptors, exploring its potential for treating other cardiovascular disorders, and developing more selective beta-blockers that target specific beta receptors. Additionally, further studies are needed to determine the optimal dosage and administration of 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride in clinical settings, as well as its long-term safety and efficacy.
Méthodes De Synthèse
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(2-diethylaminoethyl)acetamide with 2-mercaptoacetanilide in the presence of hydrochloric acid. This reaction yields 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride as a white crystalline powder with a melting point of 182-184°C.
Applications De Recherche Scientifique
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride is primarily used in scientific research to study the effects of beta-blockers on the cardiovascular system. This compound is often used in animal studies to investigate the role of beta receptors in regulating heart rate, blood pressure, and other physiological processes. 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride has also been used in clinical trials to evaluate its efficacy in treating hypertension, angina, and other cardiovascular disorders.
Propriétés
Numéro CAS |
101651-61-0 |
|---|---|
Nom du produit |
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride |
Formule moléculaire |
C14H22Cl2N2OS |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H21ClN2OS.ClH/c1-3-17(4-2)9-10-19-11-14(18)16-13-8-6-5-7-12(13)15;/h5-8H,3-4,9-11H2,1-2H3,(H,16,18);1H |
Clé InChI |
AKCGZYLVQIZGMO-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1Cl.[Cl-] |
SMILES canonique |
CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1Cl.[Cl-] |
Synonymes |
2-[(2-chlorophenyl)carbamoylmethylsulfanyl]ethyl-diethyl-azanium chlor ide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B11073.png)



